CEF1, also known as Influenza Matrix Protein M1 (58-66), is a significant peptide derived from the matrix protein of the Influenza A virus. This peptide corresponds to amino acids 58 to 66 of the M1 protein and is recognized as an epitope that is restricted by HLA-A*02, a major histocompatibility complex molecule. The immunodominance of this epitope in eliciting CD8 T-cell responses makes it a critical component in understanding immune responses to influenza infections .
The source of CEF1 is the Influenza A virus, which is a well-known pathogen responsible for seasonal flu epidemics and occasional pandemics. The classification of CEF1 falls under the category of viral peptides and specifically as an epitope involved in T-cell mediated immunity. It plays a vital role in vaccine development and immunological studies aimed at enhancing the body’s response to influenza infections .
The synthesis of CEF1 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for precise control over the sequence and modifications of the peptide. The process includes:
The synthesis may require specific conditions to ensure proper folding and stability of the peptide. Purification techniques such as high-performance liquid chromatography (HPLC) are often employed to isolate the desired product from by-products and unreacted materials .
The molecular structure of CEF1 corresponds to a segment of the M1 protein, which has been characterized through various structural biology techniques. The M1 protein itself exhibits a compact N-terminal domain and a flexible C-terminal domain, which are critical for its function in viral assembly and membrane organization .
CEF1 does not participate in traditional chemical reactions as small molecules do; rather, it engages in biological interactions, primarily with T-cell receptors. The binding affinity between CEF1 and HLA-A*02 is crucial for initiating immune responses against influenza virus-infected cells.
Studies have demonstrated that this interaction leads to T-cell activation, proliferation, and subsequent cytotoxic responses against infected cells . Understanding these interactions can inform vaccine design strategies aimed at enhancing immune recognition.
The mechanism of action for CEF1 involves its presentation on the surface of infected cells via HLA-A*02 molecules. When CD8 T-cells recognize this complex, they become activated, leading to:
Research has shown that T-cells recognizing CEF1 can effectively control influenza virus replication in vitro, highlighting its potential as a target for therapeutic interventions .
Relevant analyses often include mass spectrometry and HPLC to confirm identity and purity .
CEF1 has several scientific applications:
Influenza A virus (IAV) remains a significant global health burden due to its high mutability and antigenic diversity. The matrix protein 1 (M1) is the most abundant structural protein in IAV virions, forming an endoskeleton beneath the viral envelope that coordinates assembly and disassembly. M1 mediates virion morphogenesis by polymerizing into linear strands beneath the host-derived lipid membrane, interacting with viral ribonucleoproteins (vRNPs) and glycoprotein cytoplasmic tails [8] [9]. Cryo-electron tomography studies reveal that M1 strands assemble into helical arrays in both spherical and filamentous virions, with physical properties optimized for rapid virus growth [9]. The protein comprises 252 residues organized into:
M1’s structural plasticity enables pH-dependent functionality: at neutral pH (virion interior), it maintains structural integrity; upon endosomal acidification during host cell entry, conformational changes trigger viral uncoating [8].
CEF1 (sequence: GILGFVFTL) is a human leukocyte antigen (HLA)-restricted cytotoxic T lymphocyte (CTL) epitope derived from residues 58-66 of the IAV M1 protein. First identified in the 1990s, its discovery emerged from studies of CD8+ T cell responses in HLA-A*02-positive individuals after influenza infection. Key characteristics include:
Table 1: Physicochemical Properties of CEF1 (GILGFVFTL)
Property | Value |
---|---|
CAS Registry Number | 141368-69-6 |
Molecular Formula | C₄₉H₇₅N₉O₁₁ |
Molecular Weight | 966.17 Da |
Purity (HPLC) | ≥95% |
Sequence (3-letter code) | H-Gly-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu-OH |
Storage Stability | Lyophilized; -20°C |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8